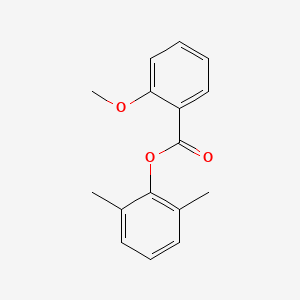

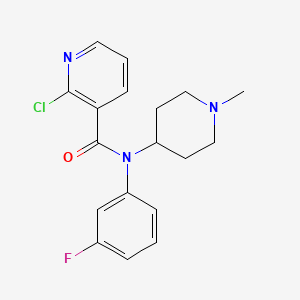

2,6-Dimethylphenyl 2-methoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided do not directly address the synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate. However, the synthesis of related compounds involves complex reactions that may include lactonization processes as seen in the structural analyses of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid and its lactonization products . These processes could potentially be adapted for the synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dimethylphenyl 2-methoxybenzoate has been analyzed using various techniques such as DFT and TD-DFT/PCM calculations . These analyses provide information on the optimized molecular structure, spectroscopic characterization, and charge distributions, which are essential for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The papers discuss the thermolysis of related compounds, which involves a cascade of reactions leading to various intermediates and final products . These reactions are complex and can include the formation of carbenes and other reactive intermediates. Such information is valuable for predicting the reactivity of 2,6-Dimethylphenyl 2-methoxybenzoate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2,6-dimethoxybenzoic acid, have been studied, revealing insights into their conformation and steric effects . These studies show how substituents affect the molecular conformation and acidity, which can be correlated to the properties of 2,6-Dimethylphenyl 2-methoxybenzoate.

科学研究应用

Synthesis and Characterization of Complexes

A study focused on the synthesis and characterization of Rh(I) and Pd(II) complexes of methoxy functionalized heterocyclic carbene, highlighting the potential for developing new catalysts and materials in chemical research. The detailed structural elucidation of these complexes provides insights into their potential applications in catalysis and materials science (Günay et al., 2006).

Luminescence Sensing

Research on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates their application in luminescence sensing of benzaldehyde-based derivatives. These findings suggest their utility as fluorescence sensors, underlining the role of 2,6-dimethylphenyl derivatives in the development of sensitive detection methods for organic compounds (Shi et al., 2015).

Photopolymerization under LED Irradiation

A study on the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine under LED exposure for the free radical photopolymerization (FRP) of (meth)acrylates showcases an innovative application of methoxybenzoate derivatives in photoinitiation technology. This research offers a promising avenue for the advancement of photopolymerization processes, especially in the context of using LED lights (Zhang et al., 2014).

Optical Waveguide and Amplified Spontaneous Emission

Investigations into di(p‐methoxylphenyl)dibenzofulvene and its analogues reveal polymorphism-dependent emission with potential applications in optical waveguides and amplified spontaneous emission. This study not only expands the understanding of the optical properties of methoxybenzoate derivatives but also explores their applications in photonic devices (Gu et al., 2012).

Selective Catalytic Reactions

Research demonstrating the selective catalytic capabilities of a bioinspired dicopper complex with imidazole ligation for benzylic para-C-H activation underscores the versatility of methoxybenzoate derivatives in facilitating specific chemical transformations. This study presents a novel approach to catalysis, highlighting the importance of 2,6-dimethylphenyl 2-methoxybenzoate derivatives in developing selective catalytic processes (Prokofieva et al., 2008).

安全和危害

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.

未来方向

This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.

属性

IUPAC Name |

(2,6-dimethylphenyl) 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-7-6-8-12(2)15(11)19-16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVNZSCLZMZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl 2-methoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

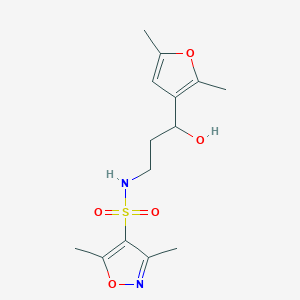

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

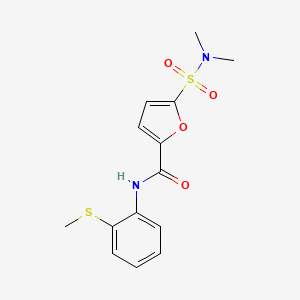

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)